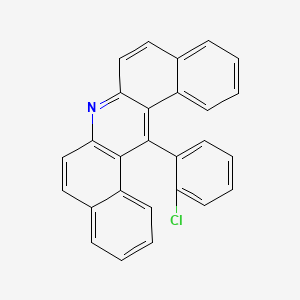
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is a polycyclic aromatic nitrogen heterocyclic compound. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) which are known for their complex structures and significant environmental impact. This compound is of particular interest due to its mutagenic and carcinogenic properties, making it a subject of study in environmental forensics and toxicology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(a,j)acridine, 14-(2-chlorophenyl)- typically involves a multi-step process. One common method includes the regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its broad applicability and good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of palladium catalysts and cycloisomerization reactions are likely employed in large-scale production as well.
化学反应分析
Types of Reactions
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as hydrides for reduction reactions, and halogenated organics for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted acridines.
科学研究应用
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as an analytical standard for the determination of PAHs in environmental samples.
Biology: Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
Medicine: Research into its biological effects can contribute to understanding cancer development and potential therapeutic targets.
作用机制
The mechanism by which dibenzo(a,j)acridine, 14-(2-chlorophenyl)- exerts its effects involves its interaction with DNA. It can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication .
相似化合物的比较
Similar Compounds
- Dibenzo(a,h)acridine
- Dibenzo(a,c)anthracene
- Benzo©acridine
- Indeno(1,2,3-cd)pyrene
- Dibenzo(a,h)anthracene
Uniqueness
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is unique due to its specific structure and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different mutagenic and carcinogenic properties, making it a distinct subject of study in environmental and biological research.
属性
CAS 编号 |
35839-54-4 |
|---|---|
分子式 |
C27H16ClN |
分子量 |
389.9 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16ClN/c28-22-12-6-5-11-21(22)27-25-19-9-3-1-7-17(19)13-15-23(25)29-24-16-14-18-8-2-4-10-20(18)26(24)27/h1-16H |
InChI 键 |
PUTUGNFDBXZQSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C4C(=N3)C=CC5=CC=CC=C54)C6=CC=CC=C6Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




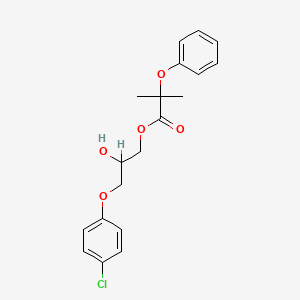
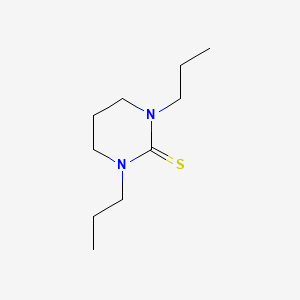





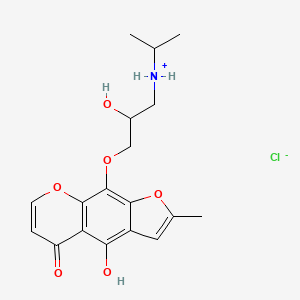
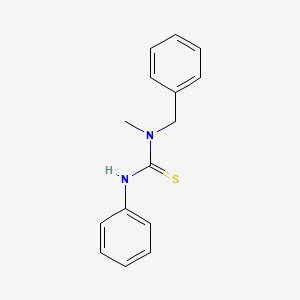
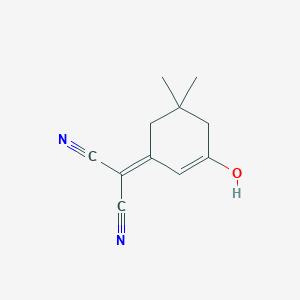

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
